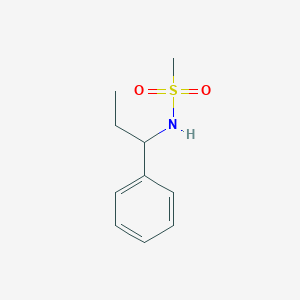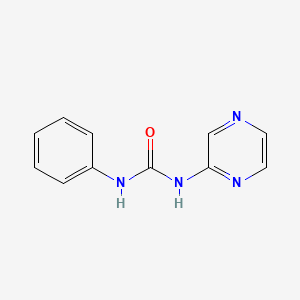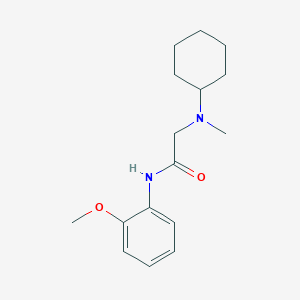![molecular formula C18H22N2O4S B4423641 1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4423641.png)
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent serine protease inhibitor that has been used in various biochemical and physiological studies.
Mechanism of Action
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site serine residue. The sulfonyl group of this compound reacts with the hydroxyl group of the serine residue, leading to the formation of a stable complex. This complex blocks the access of substrates to the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of proteases in various biological processes, including blood coagulation, inflammation, and apoptosis. This compound has also been used to study the effects of protease inhibitors on the immune system and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its high potency as a serine protease inhibitor. It is also relatively stable and easy to handle, making it a popular choice for many lab experiments. However, this compound has some limitations, including its potential toxicity and the fact that it can inhibit other enzymes besides serine proteases.
Future Directions
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of more specific and potent serine protease inhibitors that can be used in a wider range of experiments. Another area of interest is the study of the effects of this compound on different cell types and in different biological systems. Additionally, the use of this compound in drug discovery and development is an area of potential future research.
Scientific Research Applications
1-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is commonly used in scientific research as a serine protease inhibitor. It has been used to study the activity of various enzymes, including trypsin, chymotrypsin, and thrombin. This compound is also used to inhibit proteases during protein purification and to prevent protein degradation during storage. Additionally, this compound has been used in studies of apoptosis, cell signaling, and gene expression.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-16-6-8-18(9-7-16)25(21,22)20-12-10-19(11-13-20)15-4-3-5-17(14-15)24-2/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYAVPCOARMPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B4423558.png)
![N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4423561.png)

![7-(2,3-dihydro-1H-indol-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423575.png)
![isopropyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4423580.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4423588.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423604.png)

![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423635.png)
![N-(2-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423640.png)


